3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a complex organic compound that features a chlorinated phenyl group, a furo[2,3-c]pyridine moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the construction of the furo[2,3-c]pyridine core through cyclization reactions. The final step involves the formation of the propanamide linkage via amide bond formation reactions, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furo[2,3-c]pyridine moiety could play a key role in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Tris(4-chlorophenyl)phosphine
Uniqueness
3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is unique due to its combination of a chlorinated phenyl group, a furo[2,3-c]pyridine core, and a propanamide linkage. This structural arrangement imparts specific chemical and physical properties that distinguish it from other compounds with similar functional groups.
Biological Activity
The compound 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structure
The compound's structure can be represented as follows:
- Molecular Formula: C₁₅H₁₄ClN₃O₂
- Molecular Weight: 303.74 g/mol
Structural Features
- The presence of a chlorophenyl group suggests potential interactions with various biological targets.
- The furo[2,3-c]pyridin moiety may contribute to its unique pharmacological profile.
Pharmacological Effects
Research indicates that the compound exhibits a range of biological activities, particularly in the following areas:
- Antidepressant Activity
- Anti-inflammatory Properties
- Cytotoxicity and Safety Profile
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The chlorophenyl group may facilitate binding to various receptors involved in neurotransmission.
- The furo[2,3-c]pyridin structure may enhance interactions with specific protein targets related to inflammation and mood disorders.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of the compound:
In Silico Studies
Recent in silico analyses predict favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics. These studies also indicate minimal risk of mutagenicity compared to existing antidepressants like trazodone .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-3-1-2-13(12-15)4-5-16(22)20-8-10-21-9-6-14-7-11-24-17(14)18(21)23/h1-3,6-7,9,11-12H,4-5,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCSPDCXDWZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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